molecular formula C36H53N7O6 B8091654 (1S,3aR,6aS)-2-((R)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide

(1S,3aR,6aS)-2-((R)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide

Cat. No.: B8091654
M. Wt: 679.8 g/mol
InChI Key: BBAWEDCPNXPBQM-YQYHUCGXSA-N
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Description

CYC140 is a novel, small molecule, selective and potent inhibitor of polo-like kinase 1 (PLK1). Polo-like kinase 1 is a serine/threonine kinase that plays a central role in cell division and is an important regulator of the DNA damage checkpoint. CYC140 has demonstrated impressive efficacy in human tumor xenografts at non-toxic doses and is being developed for use in leukemias and solid tumors .

Preparation Methods

The preparation of CYC140 involves synthetic routes that are optimized for selectivity and potency. The compound is synthesized through a series of chemical reactions that ensure its high affinity for PLK1. The industrial production methods for CYC140 involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

CYC140 undergoes several types of chemical reactions, including:

    Oxidation: CYC140 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: CYC140 can participate in substitution reactions, where certain functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CYC140 has a wide range of scientific research applications, including:

Mechanism of Action

CYC140 exerts its effects by selectively inhibiting PLK1, a key regulator of cell division. The inhibition of PLK1 by CYC140 perturbs the entry into and exit from mitosis, leading to the appearance of mitotic cells with monopolar spindles and a persistent increase in the proportion of cells in the G2 and M phases. This results in complete growth inhibition and induction of cell death in malignant cells. In non-malignant cells, the growth arrest is transient, and cells resume cycling once the compound is removed .

Comparison with Similar Compounds

CYC140 is unique in its high selectivity and potency as a PLK1 inhibitor. Similar compounds include:

CYC140 stands out due to its improved selectivity for PLK1 over other kinases and its demonstrated efficacy in preclinical models of cancer .

Properties

IUPAC Name

(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25-,27-,28-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAWEDCPNXPBQM-YQYHUCGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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